molecular formula C6H11F3O B2368152 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol CAS No. 1821679-30-4

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol

Cat. No.: B2368152
CAS No.: 1821679-30-4
M. Wt: 156.148
InChI Key: QXWRYXWCZNJREB-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is a colorless liquid with a fruity odor. It is sparingly soluble in water and has a molecular weight of 156.1461496. The compound is characterized by the presence of three fluorine atoms, which contribute to its unique chemical properties.

Scientific Research Applications

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is used in various scientific research applications:

    Chemistry: It is employed in the synthesis of CF3-containing fused pyridines and as a ligand in the preparation of ternary lanthanide complexes.

    Biology: The compound’s unique properties make it valuable for studying molecular interactions and dynamics in liquid and plastic crystalline phases.

    Medicine: Research has explored its potential antimicrobial activity and its use in the development of pharmaceuticals.

    Industry: It is used in the synthesis of agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is largely dependent on its application. For instance, in the field of photonic materials, its derivatives have been shown to exhibit bright red luminescence. In another study, it was used as an intermediate for protecting sulfonic acids, which is significant for synthesizing protected derivatives of taurine.

Safety and Hazards

As with any chemical compound, safety precautions must be taken when handling 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also advised to keep it away from heat/sparks/open flames/hot surfaces .

Preparation Methods

The synthesis of 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride. This reaction results in a new trifluoromethyl-substituted dielectrophile

Chemical Reactions Analysis

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Comparison with Similar Compounds

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol can be compared with similar compounds such as:

    4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride: This compound has a similar structure but contains an amine group instead of a hydroxyl group.

    4,4,4-Trifluoro-1-butanol: This compound has a similar trifluoromethyl group but differs in the position of the hydroxyl group.

    4-Bromo-3,3,4,4-tetrafluoro-1-butanol: This compound contains both bromine and fluorine atoms, making it unique in its reactivity.

This compound stands out due to its specific trifluoromethyl substitution, which imparts unique chemical properties and reactivity.

Properties

IUPAC Name

4,4,4-trifluoro-3,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c1-5(2,3-4-10)6(7,8)9/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWRYXWCZNJREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821679-30-4
Record name 4,4,4-trifluoro-3,3-dimethylbutan-1-ol
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